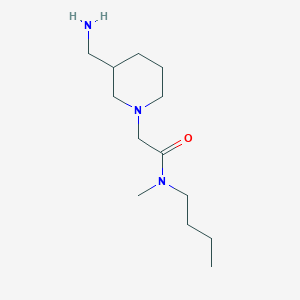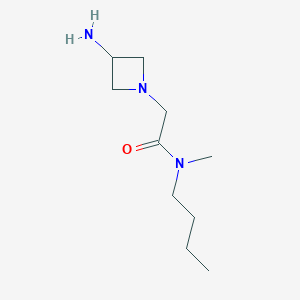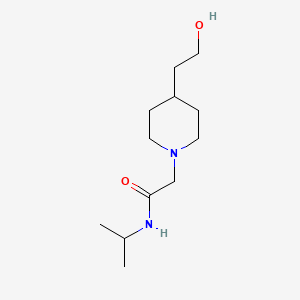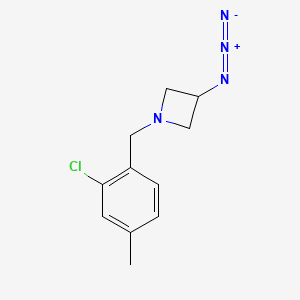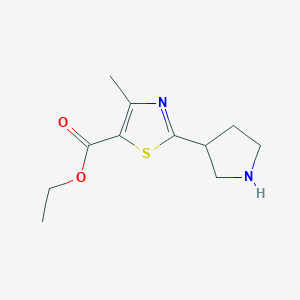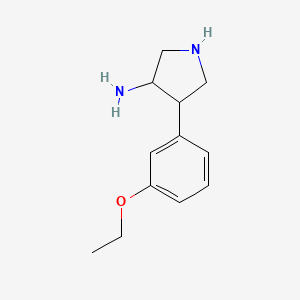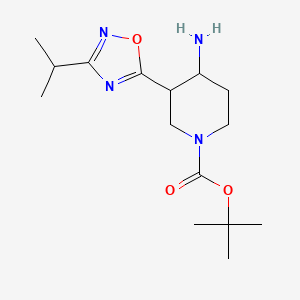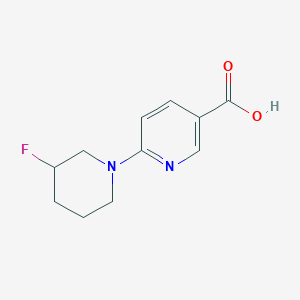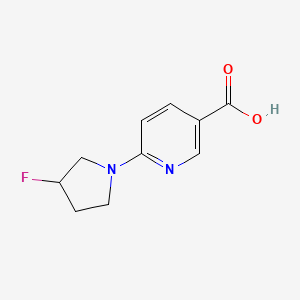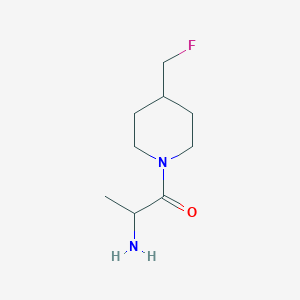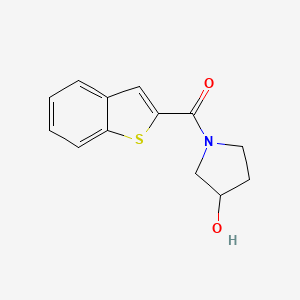
1-(1-Benzotiofeno-2-carbonil)pirrolidin-3-ol
Descripción general
Descripción
1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas y antifúngicas
El andamiaje de 1-benzotiofeno forma el fragmento estructural básico de una serie de fármacos antimicrobianos y antifúngicos . La actividad biológica de los benzotiofenos se logra principalmente mediante la funcionalización en las posiciones 2 y 3 del anillo de tiofeno .
Aplicaciones antitumorales
Se ha encontrado que los derivados de benzotiofeno exhiben propiedades antitumorales . Esto sugiere que "1-(1-Benzotiofeno-2-carbonil)pirrolidin-3-ol" podría usarse potencialmente en la investigación y el tratamiento del cáncer.
Moduladores hormonales
Los derivados de benzotiofeno se han utilizado como moduladores hormonales . Esto podría abrir posibles aplicaciones en endocrinología y campos médicos relacionados.
Antioxidantes
Los derivados de benzotiofeno también se han utilizado como antioxidantes . Esto sugiere posibles aplicaciones en la lucha contra las enfermedades relacionadas con el estrés oxidativo.
Dispositivos de transistores de efecto de campo orgánico (OFET)
El benzotiofeno es una molécula campeona para dispositivos OFET de alta movilidad . Esto sugiere posibles aplicaciones en el campo de la electrónica y la ingeniería de dispositivos.
Células solares sensibilizadas con colorante (DSSC) y fotovoltaica orgánica (OPV)
El benzotiofeno se ha utilizado en DSSC y OPV como alternativa al fullereno . Esto indica posibles aplicaciones en tecnologías de energía renovable.
Comportamiento de emisión inducida por agregación (AIE) y mecanofluorotrópico (MFC)
Los derivados de benzotiofeno han mostrado comportamiento AIE y MFC . Esto sugiere posibles aplicaciones en el desarrollo de nuevos materiales con propiedades ópticas únicas.
Agentes antimicrobianos, antifúngicos, antioxidantes, antiinflamatorios, analgésicos y anticancerígenos
Se han sintetizado nuevas moléculas heterocíclicas espirofusionadas para explorar su potencial como agentes antimicrobianos, antifúngicos, antioxidantes, antiinflamatorios, analgésicos y anticancerígenos . Esto sugiere que "this compound" podría usarse potencialmente en la síntesis de estos agentes.
Mecanismo De Acción
Target of Action
For instance, benzothiophenes have been reported to possess a wide range of therapeutic properties , and pyrrolidines are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of benzothiophenes and pyrrolidines often involves interactions with enzymes, receptors, or ion channels, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol”, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing benzothiophene and pyrrolidine moieties have been found to be involved in a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Benzothiophenes and pyrrolidines have been associated with a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Propiedades
IUPAC Name |
1-benzothiophen-2-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSWKIAYRUAXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)

